molecular formula C16H23Cl2NO B4870450 1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine

1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine

Cat. No.: B4870450
M. Wt: 316.3 g/mol
InChI Key: HXYIPDWUFLDHCK-UHFFFAOYSA-N
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Description

1-[6-(2,4-Dichlorophenoxy)hexyl]pyrrolidine is an organic compound with the molecular formula C16H23Cl2NO It is characterized by the presence of a pyrrolidine ring attached to a hexyl chain, which is further substituted with a 2,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine typically involves the reaction of 2,4-dichlorophenol with 1-bromohexane to form 6-(2,4-dichlorophenoxy)hexane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the phenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with fewer double bonds or functional groups.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-[6-(2,4-dichlorophenoxy)hexyl]piperidine: Similar structure with a piperidine ring instead of pyrrolidine.

    1-[6-(2,4-dichlorophenoxy)hexyl]morpholine: Contains a morpholine ring instead of pyrrolidine.

    1-[6-(2,4-dichlorophenoxy)hexyl]azepane: Features an azepane ring in place of pyrrolidine.

Uniqueness

1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a 2,4-dichlorophenoxy-substituted hexyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[6-(2,4-dichlorophenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO/c17-14-7-8-16(15(18)13-14)20-12-6-2-1-3-9-19-10-4-5-11-19/h7-8,13H,1-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYIPDWUFLDHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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